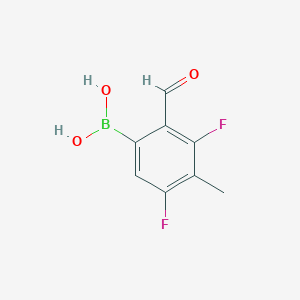

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BF2O3. It is characterized by the presence of boronic acid functionality attached to a difluoromethylphenyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid typically involves the hydroboration of corresponding alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is a common method . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired boronic acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed processes is also common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of boronic esters.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Employs reducing agents like sodium borohydride.

Substitution: Involves palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.

Major Products: The major products formed from these reactions include various substituted phenylboronic acids, alcohols, and esters, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid, have shown promise as proteasome inhibitors, which are vital in cancer therapy. These compounds can induce apoptosis in cancer cells by disrupting protein degradation pathways. For instance, studies have demonstrated that certain boronic acid derivatives exhibit significant cytotoxic effects against various cancer cell lines by inhibiting the proteasome activity, thereby preventing the degradation of pro-apoptotic factors .

1.2 Antidiabetic Properties

Research indicates that boronic acids can modulate insulin secretion and enhance beta-cell function, making them potential candidates for diabetes treatment. The ability of this compound to influence glucose metabolism and insulin sensitivity has been explored in preclinical studies . These compounds may help manage conditions such as type 2 diabetes by improving metabolic profiles and reducing hyperglycemia .

1.3 Antibacterial and Antiviral Activity

Boronic acids have been recognized for their antibacterial properties, especially against resistant strains of bacteria. The mechanism often involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The design of boronic acid derivatives that can effectively inhibit these enzymes is a focus area in combating antibiotic resistance . Additionally, some studies have indicated antiviral activity against specific viruses, suggesting a broader therapeutic potential for these compounds .

Synthesis and Catalytic Applications

2.1 Catalysts in Organic Synthesis

this compound serves as an effective catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances the electronic properties of the compound, improving its reactivity and selectivity in these reactions .

2.2 Sensor Development

The unique properties of boronic acids allow for their use in developing sensors for detecting sugars and other biomolecules. The reversible binding of boronic acids to diols makes them suitable for creating sensors that can detect glucose levels in diabetic patients . Research is ongoing to optimize these sensors for better sensitivity and specificity.

Case Studies

Mecanismo De Acción

The mechanism of action of (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond through reductive elimination .

Comparación Con Compuestos Similares

- (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid

- 5-Fluoro-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: (3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs .

Actividad Biológica

(3,5-Difluoro-2-formyl-4-methylphenyl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and drug development. Boronic acids are known for their unique ability to interact with biomolecules, making them valuable in various therapeutic applications, including cancer treatment and antimicrobial activity.

The compound features two fluorine atoms at the 3 and 5 positions of the phenyl ring, which significantly influences its acidity and reactivity. The presence of the formyl group at the 2-position enhances its electrophilic character, making it a suitable candidate for various biological interactions.

Biological Mechanisms

Boronic acids can form reversible covalent bonds with diols, a property that is exploited in drug design. This characteristic allows them to inhibit specific enzymes by mimicking natural substrates. The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids have been shown to inhibit proteasomes and other enzymes critical for cellular function. For instance, similar compounds have demonstrated anticancer properties by disrupting protein degradation pathways, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Studies indicate that derivatives of phenylboronic acids exhibit antibacterial and antifungal properties. For example, 2-formylphenylboronic acids have shown moderate activity against pathogens such as Candida albicans and Escherichia coli, suggesting that this compound may possess similar properties .

Research Findings

Recent research has highlighted various aspects of the biological activity of boronic acids:

- Anticancer Activity : In vitro studies have demonstrated that boronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting key regulatory proteins involved in cell proliferation . Specifically, compounds similar to this compound have been linked to increased intracellular calcium levels and subsequent caspase activation.

- Antimicrobial Properties : The compound has been investigated for its potential as an antibacterial agent. Research indicates that it may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in substituents can enhance efficacy against certain pathogens.

Data Tables

| Compound | Activity Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| AN2690 | Antifungal | 0.25 | Candida albicans |

| This compound | Antibacterial | TBD | Escherichia coli |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Antimicrobial | 0.15 | Bacillus cereus |

Case Studies

- Proteasome Inhibition : A study on boron-containing compounds revealed that they could effectively inhibit the proteasome in cancer cells, leading to increased apoptosis rates. This suggests that this compound could be a candidate for further development as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study of various phenylboronic acids, this compound was assessed for its antimicrobial properties against clinical isolates of bacteria. Preliminary results indicated promising activity, warranting further investigation into its mechanism of action .

Propiedades

IUPAC Name |

(3,5-difluoro-2-formyl-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O3/c1-4-7(10)2-6(9(13)14)5(3-12)8(4)11/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKXGPWIEWMQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1C=O)F)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.